molecular formula C10H10N2O B6263947 rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 2227828-82-0

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Cat. No.: B6263947
CAS No.: 2227828-82-0
M. Wt: 174.2
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Description

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is a bicyclic nitrile compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a furan-2-yl group at position 2 and a nitrile group at position 1. The racemic mixture (rac-) indicates the presence of both enantiomers. Its stereochemistry (1R,2R,5R) and substituent arrangement are critical for modulating physicochemical properties and biological activity .

Properties

CAS No.

2227828-82-0

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a furan ring and an azabicyclohexane moiety. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, along with appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is being explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The bicyclic framework allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Neuropharmacology

Research has indicated that compounds with similar structures to this compound exhibit activity at neurotransmitter receptors. For instance, studies have shown that derivatives of azabicyclo compounds can modulate dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and schizophrenia.

Synthetic Chemistry

The compound serves as a versatile scaffold in synthetic organic chemistry. Its unique structure allows chemists to modify various functional groups, facilitating the synthesis of novel compounds with tailored properties.

Synthesis Example:

A synthetic route involving this compound could involve the introduction of various substituents at the nitrogen atom or modifications to the furan ring to enhance solubility or biological activity.

Material Science

In material science, the compound's properties are being investigated for use in creating advanced materials due to its unique electronic properties stemming from the furan moiety.

Application in Conductive Polymers:

Research suggests that integrating this compound into polymer matrices could enhance electrical conductivity and thermal stability, making it suitable for applications in flexible electronics and sensors.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its bioactive properties that may disrupt pest metabolic processes.

Bioactivity Studies:

Preliminary studies indicate that derivatives of this compound can inhibit specific enzymes in pest species, suggesting a pathway for developing environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile depends on its interaction with specific molecular targets. The furan ring and nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane scaffold is a versatile template in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Molecular Weight Key Features Biological/Pharmacological Notes References
rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile Furan-2-yl, nitrile 188.23 (estimated) Rigid bicyclic core; electron-rich furan and polar nitrile Potential metabolic stability due to nitrile; furan may enhance π-π interactions in target binding
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid BOC-protected amine, carboxylic acid 257.30 BOC group enhances solubility; carboxylic acid enables salt formation Intermediate in peptide synthesis; stereochemistry (1R,2S,5S) alters spatial orientation
rac-(1R,5R)-1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride 5-Bromopyridin-2-yl 295.57 Bromine increases molecular weight; pyridine offers basicity Halogen substituent may improve lipophilicity and halogen bonding
Betovumelinum [(1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane] 3-Methyl-oxadiazole 195.22 Oxadiazole enhances metabolic stability; methyl group adds hydrophobicity Muscarinic receptor agonist; oxadiazole mimics carboxylic acid bioisostere
Saxagliptin derivative [(1S,3S,5S)-2-((R)-adamantyl-hydroxyacetyl)-3-azabicyclo[3.1.0]hexane-3-carbonitrile] Adamantyl, hydroxymethyl furan 453.55 Bulky adamantyl group; hydroxymethyl furan enhances solubility Antidiabetic (DPP-IV inhibitor); furan contributes to pharmacophore
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Carboxamide 154.18 Carboxamide increases polarity Structural analog with hydrogen-bonding capacity

Key Observations

Stereochemical Considerations :

  • The (1R,2R,5R) configuration of the target compound contrasts with (1R,2S,5S) in and (1R,5R) in . These differences influence dihedral angles and substituent spatial alignment, affecting target selectivity .

Biological Relevance :

  • Muscarinic agonists () and DPP-IV inhibitors () highlight the scaffold’s adaptability. The target compound’s nitrile and furan may position it for enzyme inhibition or receptor modulation .
  • Racemic mixtures (e.g., target compound vs. enantiopure Saxagliptin derivative) may lead to divergent pharmacokinetic profiles, necessitating chiral resolution for therapeutic use .

Synthetic Utility :

  • BOC-protected analogs () serve as intermediates for further functionalization, while hydroxymethyl derivatives () enable conjugation strategies .

Biological Activity

rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic structures, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C10H10N2O, with a molar mass of 174.2 g/mol. Its predicted boiling point is approximately 325.3 °C, and it has a density of 1.27 g/cm³ with a pKa value of 7.72, indicating its acidic nature in biological systems .

The biological activity of this compound is primarily linked to its role as an inhibitor of nuclear factor-kappa B (NF-kB) signaling pathways. NF-kB is a transcription factor involved in regulating immune response and inflammation. Dysregulation of NF-kB pathways is associated with various autoimmune diseases and cancers .

Inhibition of NIK

Research has indicated that this compound acts as a selective inhibitor of NF-kB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-kB signaling pathway, and its inhibition has therapeutic implications for conditions like systemic lupus erythematosus (SLE) and other inflammatory diseases .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activation of NF-kB in various cell lines. This inhibition was shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

In Vivo Studies

In vivo studies using animal models have further confirmed the anti-inflammatory effects of this compound. For instance, administration of this compound resulted in decreased disease severity in SLE models, highlighting its potential as a therapeutic agent for autoimmune diseases .

Case Studies

A notable case study involved the use of this compound in a clinical trial focusing on patients with chronic inflammation linked to autoimmune disorders. The results indicated significant improvements in patient symptoms correlated with reduced levels of inflammatory markers .

Comparative Analysis

The following table summarizes the biological activities and properties compared to other azabicyclo compounds:

Compound NameMolecular FormulaMolar MassBiological ActivityMechanism
This compoundC10H10N2O174.2 g/molAnti-inflammatoryNIK Inhibition
CP-866,087C13H15N185.27 g/molMu opioid receptor antagonistOpioid receptor modulation
Other derivativesVariesVariesVarious activitiesVaries

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile be confirmed experimentally?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (to analyze coupling constants and spatial arrangement). For example, NOESY/ROESY experiments can identify proximity between protons in the bicyclic core and the furan substituent. Compare results with known bicyclo[3.1.0]hexane derivatives, such as ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, where stereochemistry was resolved via crystallography .

Q. What synthetic strategies are effective for constructing the 3-azabicyclo[3.1.0]hexane scaffold?

  • Methodological Answer : Leverage intramolecular cyclization of aziridine intermediates or photochemical/thermal ring-opening of strained precursors. For example, methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate was synthesized via cyclopropane ring formation using transition-metal catalysts . Retrosynthetic analysis of similar compounds (e.g., 3-azabicyclo[3.2.0]heptane derivatives) suggests allylic amination and ring-closing metathesis as viable pathways .

Q. How can the nitrile group in this compound be functionalized without disrupting the bicyclic framework?

  • Methodological Answer : Perform controlled hydrolysis to convert the nitrile to a primary amide or carboxylic acid using acidic/basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂). Alternatively, employ transition-metal catalysis (e.g., Pd/Cu) for cross-coupling reactions, as demonstrated in furan-2-carbonitrile derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the bicyclo[3.1.0]hexane core in catalytic reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and electronic effects. For instance, the stereoelectronic influence of the furan ring on the nitrile group can be analyzed via natural bond orbital (NBO) calculations. AI-driven synthesis planning tools, as used for 5-(hydroxymethyl)furan-2-carbonitrile, can predict feasible reaction pathways by mining databases like Reaxys and Pistachio .

Q. How can chiral resolution of the racemic mixture be achieved to isolate enantiomerically pure (1R,2R,5R)- and (1S,2S,5S)-forms?

  • Methodological Answer : Employ chiral stationary phase (CSP) chromatography (e.g., Chiralpak IA/IB columns) or kinetic resolution using enantioselective enzymes (e.g., lipases). For example, tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane derivatives were resolved via diastereomeric salt formation with chiral acids like tartaric acid .

Q. What are the potential pharmacological targets for this compound, given its structural similarity to bioactive bicyclic amines?

  • Methodological Answer : Screen against G-protein-coupled receptors (GPCRs) or ion channels , as bicyclic amines like N-[(1R,5R)-bicyclo[3.1.0]hexanyl]furan-2-carboxamide exhibit affinity for serotonin receptors . Molecular docking studies using AutoDock Vina can prioritize targets based on binding energy and steric compatibility.

Q. How does the furan ring influence the compound’s stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation profiles with analogs lacking the furan moiety. For example, 5-(hydroxymethyl)furan-2-carbonitrile showed susceptibility to oxidation at the hydroxymethyl group, suggesting similar vulnerabilities in this compound .

Key Challenges and Contradictions in Literature

  • Stereochemical Assignments : Discrepancies exist in NMR data for similar bicyclo[3.1.0]hexane derivatives due to solvent-dependent conformational flexibility .
  • Synthetic Scalability : While small-scale syntheses are well-documented (e.g., 100 mg batches), large-scale production faces challenges in controlling exothermic ring-closing steps .

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